

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate CAS number 62140-67-4

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Compound of Interest

Compound Name: Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

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An In-Depth Technical Guide to **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** (CAS No. 62140-67-4)

Executive Summary

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a highly significant organic compound, primarily recognized for its role as a critical intermediate in the synthesis of sophisticated active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a substituted benzene ring with methoxy, methyl ester, and ethylsulfonyl functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, applications in pharmaceutical manufacturing, and essential safety protocols. The primary focus is on its pivotal role in the production of Amisulpride, an atypical antipsychotic drug, illustrating the compound's industrial and scientific importance.

Physicochemical & Structural Data

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is typically a white to off-white crystalline solid under standard conditions.^[1] The presence of the polar ethylsulfonyl group and the methyl ester contributes to its solubility in various polar organic solvents.^[1]

Table 1: Physicochemical Properties of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**

Property	Value	Source(s)
CAS Number	62140-67-4	[1][2][3]
Molecular Formula	C ₁₁ H ₁₄ O ₅ S	[1][3]
Molecular Weight	258.29 g/mol	[1][4]
Appearance	White to off-white crystalline powder/solid	[1][5]
Melting Point	126 °C	[4]
Boiling Point	514.5 °C at 760 mmHg (Predicted)	[6]
Density	1.289 g/cm ³ (Predicted)	[6]
IUPAC Name	methyl 5-(ethylsulfonyl)-2-methoxybenzoate	[1]
Synonyms	5-(Ethylsulfonyl)-o-anisic acid methyl ester, 2-Methoxy-5-ethylsulfonylbenzoic acid methyl ester	[1][4]

Structural Information:

- SMILES: CCOC(=O)C1=C(OC)C=C(C=C1)S(=O)(=O)CC
- InChI Key: UUARTHQJSZTOEM-UHFFFAOYSA-N[1]

Synthesis and Reaction Pathways

The synthesis of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** is not commonly detailed as a final product but as a step within a broader synthetic sequence for more complex molecules. The methodologies often involve the introduction of the ethylsulfonyl group onto a pre-existing methoxybenzoate scaffold or the modification of a related aniline precursor.

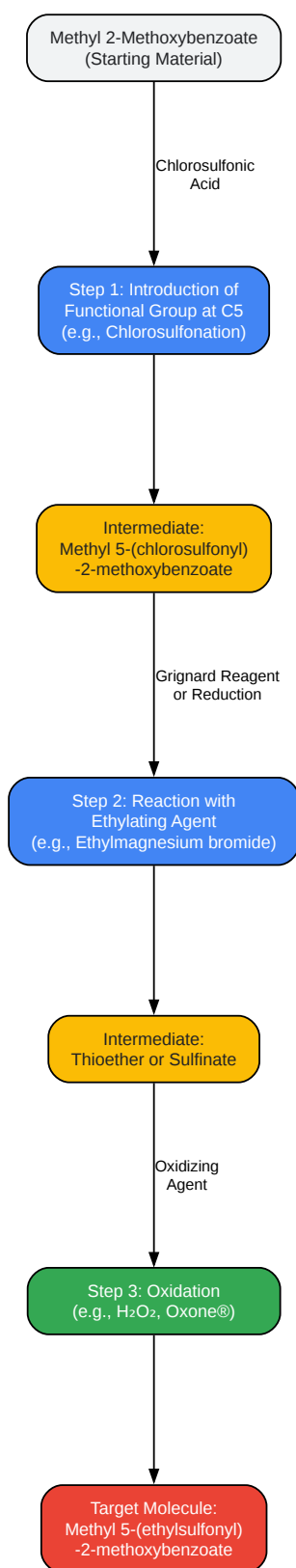
A plausible and efficient synthetic route starts from 2-methoxy-4-aminobenzoic acid derivatives, which are common industrial starting materials. The synthesis involves halogenation, followed

by condensation with sodium ethyl sulfinate, and subsequent deamination and esterification, or modification of the amino group followed by the key transformations.

A critical transformation in the synthesis of related structures, which can be adapted for this compound, is the oxidation of a thioether precursor. For instance, the synthesis of the crucial drug Amisulpride involves the oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid.[7] This highlights a key reaction type—thioether oxidation—as fundamental to forming the ethylsulfonyl group in this class of molecules.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformations required to assemble the target molecule.



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Caption: Conceptual workflow for the synthesis of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**.

General Experimental Protocol: Thioether Oxidation Route

This protocol is a representative example based on synthetic steps for analogous compounds, such as precursors to Amisulpride.[8] It illustrates the key oxidation step to form the ethylsulfonyl group.

Materials:

- Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq)
- Hydrogen Peroxide (30% aq. solution, 2.2-3.0 eq)
- Sodium Tungstate (catalyst, 0.01-0.05 eq)
- Isopropyl Alcohol (solvent)
- Sodium Thiosulfate solution (5% aq.)
- Deionized Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-(ethylthio)-2-methoxybenzoate (1.0 eq) and a catalytic amount of sodium tungstate in isopropyl alcohol.
- **Addition of Oxidant:** At ambient temperature, slowly add 30% hydrogen peroxide (2.2-3.0 eq) to the stirred solution. The addition should be controlled to manage any exotherm.
- **Reaction:** Heat the reaction mixture to 40-45°C and maintain stirring for 3-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

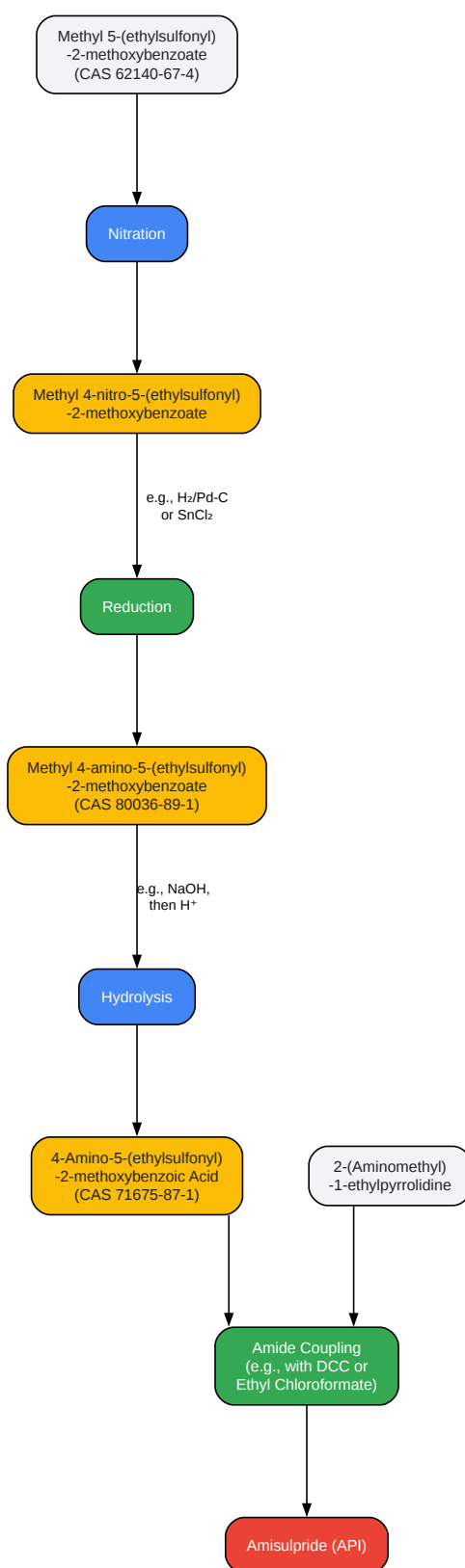
- Quenching: Cool the reaction mixture to 5-10°C in an ice bath. Carefully add a 5% aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide. Stir for an additional 60 minutes.[8]
- Work-up: Dilute the mixture with deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate**. [10]

Application in Drug Development: The Amisulpride Case Study

The primary and most well-documented application of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** is as a key intermediate in the synthesis of Amisulpride.[5][11] Amisulpride is an atypical antipsychotic drug used to treat schizophrenia and dysthymia, acting as a selective dopamine D2/D3 receptor antagonist.[5] The purity and quality of the intermediates in its synthesis are paramount to ensuring the safety and efficacy of the final API.[11]

The synthetic pathway to Amisulpride typically involves the conversion of a benzoic acid derivative into a benzamide.[12][13] **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** serves as a precursor to the corresponding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, which is the direct fragment that couples with the amine side chain to form Amisulpride.

Role in the Amisulpride Synthetic Pathway



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Caption: Role of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** in the Amisulpride synthesis pathway.

Analytical Methods for Quality Control

Ensuring the purity of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization and quality control.

Table 2: Recommended Analytical Techniques

Technique	Purpose	Typical Parameters & Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification of impurities.	Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detection: UV at 254 nm. Expected Result: A major peak corresponding to the product with purity typically >98%. ^[3]
Gas Chromatography (GC)	Orthogonal purity check, especially for volatile impurities.	Column: Capillary column (e.g., DB-5). Detector: Flame Ionization Detector (FID). Expected Result: Confirms purity, often required to be >98.0%. ^[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H, ¹³ C)	Structural confirmation and identification.	¹ H NMR: Characteristic peaks for methoxy (-OCH ₃), ester (-COOCH ₃), ethyl (-CH ₂ CH ₃), and aromatic protons. ¹³ C NMR: Signals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Molecular weight confirmation.	Technique: Electrospray Ionization (ESI) or Electron Impact (EI). Expected Result: A molecular ion peak [M+H] ⁺ or [M] ⁺ corresponding to the calculated molecular weight (258.29).
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for sulfonyl (S=O), ester carbonyl (C=O), and ether (C-O) groups.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of **Methyl 5-(ethylsulfonyl)-2-methoxybenzoate** and ensure personnel safety.

- **Hazard Identification:** While one safety data sheet indicates the product does not meet the criteria for hazard classification, another uses the hazard code "Xi" for irritant.^{[3][6]} It is prudent to treat the compound as a potential skin and eye irritant.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.^[3] If dust is generated, use a dust respirator.^[3]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **First Aid Measures:**
 - **Skin Contact:** Remove contaminated clothing and wash the affected area with soap and water.^[3]
 - **Eye Contact:** Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do.^[3]
 - **Inhalation:** Move the victim to fresh air.^[3]
 - **Ingestion:** Rinse mouth with water. Seek medical attention if feeling unwell.^[3]
- **Storage:** Store in a tightly closed container in a cool, dry, and dark place.^[3] Keep away from incompatible materials such as strong oxidizing agents.

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